molecular formula C16H11Cl2NOS B5715624 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5715624
M. Wt: 336.2 g/mol
InChI Key: LUZXIVBQTVHTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide, also known as CTB, is a synthetic compound that belongs to the class of benzothiophene derivatives. CTB has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide involves its ability to bind to gangliosides, which are glycolipids that are abundant in the plasma membrane of neurons. 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide binds specifically to the GM1 subtype of gangliosides, which are found in high concentrations in certain types of neurons. Once bound, 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide is internalized by the neuron and transported retrogradely along its axon to the cell body. This allows 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide to be used as a tracer to label the neuron and its projections.
Biochemical and Physiological Effects
3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects on neurons. It has been shown to increase the expression of certain genes involved in neuronal growth and plasticity, as well as to promote the formation of new synapses. 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide has also been shown to enhance the survival of neurons under conditions of stress or injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide is its high specificity for GM1 gangliosides, which allows it to label specific types of neurons and their projections. 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide is also relatively easy to use and can be injected into specific brain regions to label neurons in vivo. However, 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide has some limitations, including its potential toxicity at high concentrations and its limited ability to label neurons that do not express GM1 gangliosides.

Future Directions

There are several future directions for research on 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide. One area of interest is the development of new tracers that can label different types of neurons and their projections. Another area of interest is the use of 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide to study the effects of different drugs and treatments on neural function. Finally, there is a need for further research on the mechanism of action of 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide involves the reaction between 5-chloro-2-methylphenylamine and 2-chlorobenzoic acid, followed by cyclization with sulfur in the presence of a catalyst. The resulting compound is purified through recrystallization to obtain 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide in its pure form.

Scientific Research Applications

3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide has been used extensively in scientific research, particularly in the field of neuroscience. It is a potent retrograde tracer that can be used to label neurons and track their projections. 3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide has been used to study the connections between different brain regions, as well as the development and plasticity of neural circuits. It has also been used to investigate the effects of various drugs and treatments on neural function.

properties

IUPAC Name

3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-9-6-7-10(17)8-12(9)19-16(20)15-14(18)11-4-2-3-5-13(11)21-15/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZXIVBQTVHTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-chloro-2-methylphenyl)-1-benzothiophene-2-carboxamide

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